(R)-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine
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Overview
Description
®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a dihydrobenzofuran moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine typically involves the following steps:
Formation of the dihydrobenzofuran moiety: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the dihydrobenzofuran structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions could be used to modify the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various substituents to the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Biological activity studies: Researchers may investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug development: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine: The racemic mixture of the compound.
Uniqueness
®-2-(2,3-dihydrobenzofuran-6-yl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-6-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-6-1)10-4-3-9-5-7-14-12(9)8-10/h3-4,8,11,13H,1-2,5-7H2/t11-/m1/s1 |
InChI Key |
MGELXZNYLPVOGC-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC3=C(CCO3)C=C2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
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